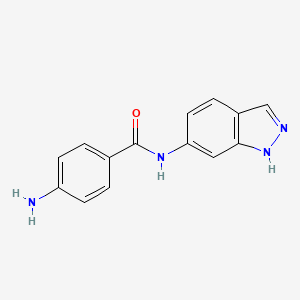

4-amino-N-(1H-indazol-6-yl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(1H-indazol-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOQERNDRIBCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that exhibit high potency and selectivity against therapeutically relevant targets. Within this context, the strategic combination of well-established pharmacophores has emerged as a powerful approach to generate new chemical matter with enhanced biological activity. 4-amino-N-(1H-indazol-6-yl)benzamide, a molecule uniting the proven bioisosteric properties of the indazole ring with the versatile benzamide functionality, represents a compelling, albeit underexplored, compound. This technical guide aims to provide a comprehensive overview of its known properties, a reasoned projection of its synthetic accessibility and potential biological activities, and a framework for its future investigation. By synthesizing available data on structurally related analogs, this document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties: A Molecular Profile

| Property | Value | Source |

| CAS Number | 1157122-42-3 | [1] |

| Molecular Formula | C₁₄H₁₂N₄O | [1] |

| Molecular Weight | 252.28 g/mol | [1] |

| Appearance | Powder (predicted) | [1] |

| Purity | Typically available at ≥95% | [1] |

| Storage | Room Temperature | [1] |

InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N[1]

Note: Properties such as melting point, boiling point, solubility, and pKa have not been empirically determined in publicly accessible literature. These would need to be established experimentally.

Synthesis and Characterization: A Proposed Pathway

A definitive, step-by-step synthesis protocol for 4-amino-N-(1H-indazol-6-yl)benzamide has not been published. However, based on established methodologies for the synthesis of related benzamide and indazole derivatives, a plausible and efficient synthetic route can be proposed. The key transformation is an amide coupling reaction between 6-aminoindazole and 4-aminobenzoic acid or a suitable activated derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-amino-N-(1H-indazol-6-yl)benzamide.

Detailed Experimental Protocol (Hypothetical)

-

Activation of 4-Aminobenzoic Acid:

-

To a solution of 4-aminobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable activating agent such as thionyl chloride (1.1 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the 4-aminobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve 6-aminoindazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Slowly add a solution of the activated 4-aminobenzoyl chloride (1.05 eq) in the same solvent.

-

Alternatively, for a one-pot procedure, combine 4-aminobenzoic acid (1.05 eq), 6-aminoindazole (1.0 eq), a coupling agent like HATU (1.1 eq), and a base like DIPEA (2.0 eq) in DMF.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analytical Characterization

The identity and purity of the synthesized 4-amino-N-(1H-indazol-6-yl)benzamide would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the aromatic protons on both the benzamide and indazole rings, as well as signals for the amine and amide protons.

-

¹³C NMR would display distinct resonances for the carbonyl carbon of the amide and the aromatic carbons.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Therapeutic Potential: An Emerging Horizon

While no specific biological data for 4-amino-N-(1H-indazol-6-yl)benzamide has been reported, the constituent moieties suggest a high probability of interesting pharmacological activities. The N-(1H-indazol-6-yl) scaffold is a key feature in a number of potent and selective kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibition: A Promising Avenue in Oncology

Recent research has highlighted the significance of the N-(1H-indazol-6-yl)benzenesulfonamide core in the development of highly potent inhibitors of Polo-like Kinase 4 (PLK4)[2][3]. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the progression of various cancers[2]. The development of selective PLK4 inhibitors is therefore a promising strategy in oncology.

The structural similarity of 4-amino-N-(1H-indazol-6-yl)benzamide to these potent PLK4 inhibitors suggests that it may also exhibit activity against this target. The 4-amino group on the benzamide ring could potentially form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, a feature that has been shown to enhance inhibitory activity in related compounds[2].

Caption: Hypothesized mechanism of action via PLK4 inhibition.

Broader Kinase Inhibitory Potential

The indazole moiety is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors, including those targeting PI3K[4]. The ability of the indazole to form key hydrogen bonds with the kinase hinge region is a cornerstone of its utility in medicinal chemistry. Therefore, it is plausible that 4-amino-N-(1H-indazol-6-yl)benzamide could exhibit inhibitory activity against a range of other kinases implicated in disease.

Antimicrobial and Anti-inflammatory Potential

Derivatives of 4-aminobenzamide have been reported to possess antimicrobial and anti-inflammatory properties[5][6]. The benzamide scaffold is present in numerous approved drugs with diverse mechanisms of action. The combination of this versatile pharmacophore with the biologically active indazole ring could lead to novel compounds with dual-action capabilities or unique activity profiles in infectious and inflammatory diseases.

Future Directions and Experimental Design

To fully elucidate the properties and potential of 4-amino-N-(1H-indazol-6-yl)benzamide, a structured research plan is essential.

Workflow for Compound Evaluation

Caption: A proposed workflow for the comprehensive evaluation of the target compound.

Conclusion: A Call for Exploration

4-amino-N-(1H-indazol-6-yl)benzamide stands as a molecule of significant untapped potential. Its structural design, leveraging the strengths of both the indazole and benzamide pharmacophores, positions it as a prime candidate for investigation in oncology, infectious diseases, and inflammation. While a dedicated body of research on this specific compound is yet to be established, the wealth of data on closely related analogs provides a strong rationale for its synthesis and biological evaluation. This guide serves as a testament to the power of predictive science and a call to the research community to explore the promising therapeutic avenues that this molecule may unlock.

References

- Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

-

Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

-

United States Patent and Trademark Office. Application Data. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

PubChem. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. [Link]

-

MDPI. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. [Link]

- Google Patents. WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.

-

Regulations.gov. US Patent No. 8829195. [Link]

- Google Patents. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

-

ResearchGate. Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]

-

Semantic Scholar. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.. [Link]

- Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532.

- Kumar, R., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22896–22913.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules (Basel, Switzerland), 25(18), 4296.

-

ResearchGate. (PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. [Link]

- Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC medicinal chemistry.

-

MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]

-

ResearchGate. (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. [Link]

- Deng, X., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., Li, Z., ... & Liu, J. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European journal of medicinal chemistry, 207, 112755.

-

MDPI. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. [Link]

-

Royal Society of Chemistry. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression [mdpi.com]

Technical Guide: Kinase Inhibitor Scaffolds Containing 1H-Indazol-6-Amine

This technical guide details the medicinal chemistry, structural biology, and synthetic utility of the 1H-indazol-6-amine scaffold in kinase inhibitor development.

Executive Summary

The 1H-indazol-6-amine moiety is a "privileged scaffold" in targeted oncology, particularly for inhibiting serine/threonine and tyrosine kinases such as PLK4, VEGFR, and FLT3 . Unlike promiscuous ATP-mimics, this scaffold offers a tunable vector (the C6-amine) that allows extension into the solvent-exposed front or the hydrophobic back-pocket (DFG-out), depending on the linker chemistry (urea, amide, or sulfonamide).

This guide dissects the scaffold’s binding modes, provides validated synthetic routes to overcome N1/N2 tautomer selectivity issues, and analyzes its application in next-generation inhibitors like K22 (PLK4 inhibitor).

Structural Biology & Pharmacophore Analysis

The Hinge Binding Motif

The 1H-indazole core mimics the adenine ring of ATP. Its binding efficacy relies on a bidentate hydrogen-bonding network with the kinase hinge region.

-

H-Bond Donor: The N1-H of the indazole donates a hydrogen to the backbone carbonyl of a hinge residue (e.g., Glu90 in PLK4).

-

H-Bond Acceptor: The N2 nitrogen accepts a hydrogen from the backbone amide of a residue (e.g., Cys92 in PLK4).

-

The C6-Vector: The 6-amino group is positioned to exit the ATP pocket, serving as an attachment point for "tail" moieties that stabilize the DFG-conformation or interact with the gatekeeper residue.

Visualization: Hinge Interaction Diagram

The following diagram illustrates the canonical binding mode of a 1H-indazol-6-amine derivative within the ATP-binding pocket.

Caption: Canonical bidentate binding mode of 1H-indazole scaffold to kinase hinge residues.

Case Study: PLK4 Inhibition (Compound K22)

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication. Overexpression leads to centrosome amplification and tumorigenesis. The 1H-indazol-6-amine scaffold has proven superior to aminopyrazoles in targeting PLK4 due to improved entropic stability.

Compound K22 Profile[1]

-

Structure: N-(1H-indazol-6-yl)benzenesulfonamide derivative.

-

Mechanism: The indazole binds the hinge; the sulfonamide linker positions a phenyl ring into the hydrophobic pocket, engaging in

- -

Potency: IC

= 0.1 nM (PLK4). -

Selectivity: High selectivity over Aurora kinases due to the specific geometry of the 6-sulfonamide vector.

Signaling Pathway: PLK4 Inhibition

Blocking PLK4 prevents centriole over-duplication, leading to "mitotic catastrophe" in cancer cells with high TRIM37 levels.

Caption: Mechanism of action for PLK4 inhibitors leading to mitotic catastrophe in cancer cells.

Synthetic Strategies & Protocols

The Regioselectivity Challenge (N1 vs. N2)

A critical challenge in indazole chemistry is controlling alkylation/protection at the N1 vs. N2 position.

-

1H-Indazole (N1-H): Thermodynamically favored.

-

2H-Indazole (N2-H): Often favored in basic alkylation conditions or specific tautomeric traps (seen in Pazopanib synthesis).

-

Solution: For 1H-indazol-6-amine scaffolds, use THP (tetrahydropyranyl) or SEM protection on N1 during the synthesis of the C6-tail, then deprotect in the final step.

Protocol: Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide

This protocol describes the synthesis of a K22-like core.

Reagents:

Step-by-Step Methodology:

-

N1-Protection (Optional but Recommended):

-

Dissolve 6-nitro-1H-indazole in DCM/THF. Add DHP (3.0 eq) and catalytic PTSA. Stir at RT for 4h. Isolate 1-(tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole .

-

-

Nitro Reduction:

-

Dissolve the nitro-indazole in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H

balloon (1 atm) for 12h. -

Filter through Celite. Concentrate to yield 1-(THP)-1H-indazol-6-amine .

-

-

Sulfonylation (The Vector Extension):

-

Dissolve the amine (1.0 eq) in DCM.

-

Add Pyridine (3.0 eq) and cool to 0°C.

-

Dropwise add the substituted benzenesulfonyl chloride (1.1 eq).

-

Warm to RT and stir for 4h. Monitor by TLC/LCMS.

-

Quench with water, extract with DCM, and purify via flash chromatography (Hex/EtOAc).

-

-

Deprotection:

-

Dissolve the intermediate in DCM/TFA (4:1) or HCl/MeOH.

-

Stir at RT for 2h to remove the THP group.

-

Neutralize with NaHCO

, extract, and recrystallize to obtain the final N-(1H-indazol-6-yl)benzenesulfonamide .

-

Synthetic Workflow Diagram

Caption: Optimized synthetic route for 1H-indazol-6-amine kinase inhibitors.

Quantitative Data Summary

The table below compares the potency of 1H-indazol-6-amine derivatives against other common scaffolds in PLK4 and VEGFR assays.

| Compound Class | Scaffold Core | Target | IC | Binding Mode |

| K22 | 1H-indazol-6-amine | PLK4 | 0.1 | Hinge (N1/N2) + Hydrophobic |

| CFI-400945 | Indazole (3-sub) | PLK4 | 2.8 | Hinge (Indazole) |

| Pazopanib | 2H-indazol-6-amine* | VEGFR2 | ~30 | Hydrophobic Tail (Pyrimidine Hinge) |

| Axitinib | Indazole-derivative | VEGFR2 | 1.7 | Hinge (Indazole) |

Note: Pazopanib utilizes a 2-methyl-2H-indazole core acting primarily as a hydrophobic tail, whereas K22 utilizes the 1H-indazole as the primary hinge binder.

Future Outlook: PROTACs and Covalent Inhibitors

The 6-amino position is chemically versatile, making this scaffold ideal for PROTAC (Proteolysis Targeting Chimera) design.

-

Strategy: Use the 6-amino group to attach a linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

-

Rationale: Since the 6-position points towards the solvent front in many binding modes, bulky linkers here minimally disrupt the hinge interaction.

References

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2025.[5] Link

-

Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib). Journal of Medicinal Chemistry, 2008.[6][7] Link

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusion-positive Solid Tumors. Journal of Medicinal Chemistry, 2016. Link

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Link

Sources

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

A Technical Guide to Novel Benzamide Derivatives for ATP-Competitive Kinase Inhibition

Abstract

The benzamide scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the discovery of targeted cancer therapeutics.[1][2] Its structural simplicity, synthetic tractability, and remarkable ability to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases have established it as a "privileged" structure for the design of ATP-competitive inhibitors.[1][2] Protein kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[3][4][5] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the rational design, synthesis, multi-tiered preclinical evaluation, and mechanism of action of novel benzamide derivatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, referenced findings to provide a field-proven perspective on leveraging this versatile scaffold for next-generation kinase inhibitor discovery.

The Benzamide Scaffold: An Ideal Anchor for the Kinase ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cell signaling.[5] ATP-competitive inhibitors function by occupying the same binding pocket as ATP, thereby preventing this phosphorylation event and halting the downstream signaling cascade.[1][3] The benzamide moiety is exceptionally well-suited for this role. Its core structure features a carbonyl oxygen and an amide proton that can act as hydrogen bond acceptors and donors, respectively. This allows them to mimic the hinge-binding interactions of the adenine ring of ATP, effectively anchoring the inhibitor molecule into the hinge region of the kinase domain—a critical prerequisite for potent inhibition.[2][6]

The versatility of the benzamide scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve high potency and selectivity for the target kinase.

Caption: ATP-Competitive Inhibition by a Benzamide Derivative.

Rational Design and Synthesis of Benzamide Inhibitors

The development of potent and selective benzamide kinase inhibitors is a synergy of rational design, guided by structure-activity relationships (SAR), and efficient chemical synthesis.

Causality in Design: Structure-Activity Relationship (SAR)

SAR studies are fundamental to optimizing a lead compound. By systematically modifying the benzamide scaffold and assessing the impact on biological activity, researchers can decipher the chemical features essential for potency and selectivity. For instance, in the development of Bcr-Abl inhibitors, it was found that 3-substituted benzamide derivatives showed potent antiproliferative activity, with halogenated and trifluoromethylated derivatives being particularly effective.[7] Similarly, in the design of pan-RAF inhibitors, incorporating basic amines onto the amide was found to significantly improve the solubility of the series, a critical physicochemical property for drug development.[8][9]

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling provide theoretical direction for these synthetic efforts.[10] Docking can predict how a designed molecule will bind in the kinase active site, while 3D-QSAR models can forecast the inhibitory activity of novel derivatives before they are synthesized, saving considerable time and resources.[10][11]

A Generalized Synthetic Workflow

The synthesis of benzamide derivatives is typically robust and modular, allowing for the generation of diverse chemical libraries. A common approach involves the amide coupling of a substituted benzoic acid with a corresponding aniline or amine.

Caption: Generalized Synthesis Workflow for Benzamide Derivatives.

This modularity is a key advantage. For example, one can synthesize a single activated benzoic acid intermediate and react it with a library of diverse anilines to rapidly explore the SAR of the "R2" group.[8][12][13]

A Multi-Tiered Preclinical Evaluation Workflow

Identifying a promising benzamide derivative requires a rigorous, multi-stage evaluation process. This workflow is designed to be a self-validating system, where each stage provides the necessary confidence to proceed to the next, more complex and resource-intensive phase. The ultimate goal is to translate potent enzymatic inhibition into effective cellular activity and, finally, in vivo efficacy.[14]

Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.

Tier 1: Biochemical Assays for Direct Kinase Inhibition

The first step is to confirm that the synthesized compound directly inhibits the catalytic activity of the purified target kinase.[14] The primary output of this stage is the IC50 value: the concentration of the inhibitor required to reduce kinase activity by 50%.

Common Assay Formats: Modern drug discovery predominantly uses non-radioactive, high-throughput methods.[15]

| Assay Technology | Principle | Advantages | Disadvantages |

| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[15][16] | Universal for any kinase, high signal-to-background, robust. | Indirect detection, can be sensitive to ATP concentration. |

| TR-FRET | Measures the phosphorylation of a fluorescently labeled substrate via antibody detection.[15][17] | Homogeneous ("mix-and-read"), sensitive, ratiometric measurement reduces interference. | Requires specific phospho-antibodies, potential for compound interference. |

| Fluorescence Polarization (FP) | Measures the binding of a fluorescent ligand to a kinase.[15] | Direct binding measurement, good for high-throughput screening. | Can be less sensitive, requires a suitable fluorescent probe. |

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to assess inhibitors of kinases like Bcr-Abl.[18]

-

Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide), and the benzamide test compound at various concentrations (typically a 10-point serial dilution).

-

Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase. Include "no enzyme" and "vehicle (DMSO)" controls. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 30-40 minutes. This step is critical to ensure that the light-producing reaction in the next step is driven only by the ADP generated by the kinase.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. Incubate for another 30 minutes.

-

Signal Detection: The newly generated ATP is used by a luciferase/luciferin reaction within the Kinase Detection Reagent to produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]

Tier 2: Cell-Based Assays for Cellular Potency

A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to factors like poor membrane permeability or rapid metabolism.[19] Cell-based assays are therefore essential to confirm that the compound can enter a living cell, engage its target, and exert a functional effect.[20]

Key Cellular Assays:

-

Target Phosphorylation Assays: These assays directly measure the intended effect of the inhibitor. By treating cancer cells with the benzamide derivative, one can use methods like Western Blot or Meso Scale Discovery (MSD) to quantify the phosphorylation level of the kinase's direct downstream substrate.[19][21] A reduction in phosphorylation confirms on-target activity.

-

Cell Proliferation Assays: These assays measure the ultimate biological consequence of inhibiting an oncogenic kinase pathway—the suppression of cancer cell growth.[22] The resulting EC50 value (effective concentration) is a critical metric of the compound's cellular potency.

Protocol: Western Blot for Downstream Target Inhibition

-

Cell Culture and Treatment: Seed cancer cells known to be driven by the target kinase (e.g., K562 cells for Bcr-Abl) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the benzamide inhibitor for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for a JAK/Abl inhibitor).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading. A dose-dependent decrease in the phosphorylated protein signal indicates effective target inhibition.

Table 1: Representative Cellular Activity of Benzamide Derivatives

| Compound | Target Kinase | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |

| Compound 13f | PARP-1 | HCT116 | Antiproliferative | 0.30 µM | [11] |

| NS-187 | Bcr-Abl | K562 | Antiproliferative | < 10 nM | [7] |

| Compound 13 | EGFR | K562 | Antiproliferative | 5.6 µM | [23] |

| Compound 24 | IKK2 | HeLa | Antiproliferative | 25 nM (Enzymatic IC50) | [12] |

Note: Data is compiled from multiple sources for illustrative purposes.

Tier 3: In Vivo Models for Preclinical Efficacy

The final and most rigorous stage of preclinical evaluation is to test the compound's efficacy in a living organism.[14] This step provides crucial data on therapeutic potential, dosing, and the relationship between drug exposure (pharmacokinetics, PK) and target modulation (pharmacodynamics, PD).[24][25]

Common In Vivo Models:

-

Xenograft Models: Human cancer cells are implanted subcutaneously into immunocompromised mice.[22][24] Once tumors are established, mice are treated with the benzamide derivative, and tumor volume is measured over time to assess tumor growth inhibition (TGI). This is the most common model for initial efficacy testing.

-

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that spontaneously lead to tumor development, more closely mimicking human disease.[26]

Protocol: High-Level Xenograft Efficacy Study

-

Cell Implantation: Implant human cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (vehicle control and one or more dose levels of the test compound). Administer the benzamide derivative according to a predetermined schedule (e.g., once daily oral gavage).

-

Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor the body weight of the mice as a measure of general toxicity.

-

Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm that the drug is inhibiting its target in the tumor tissue (e.g., reduction in p-ERK for a MEK inhibitor).[24][25]

-

Data Evaluation: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control to determine in vivo efficacy.

Conclusion and Future Perspectives

The benzamide scaffold is a powerful and validated starting point for the development of ATP-competitive kinase inhibitors. Its favorable properties and synthetic accessibility have led to numerous clinical candidates and approved drugs. The systematic, multi-tiered evaluation workflow detailed in this guide—from biochemical potency to cellular activity and in vivo efficacy—provides a robust framework for identifying and advancing novel derivatives.

Future efforts in this field are likely to focus on developing benzamide derivatives with multi-targeting capabilities to combat drug resistance and designing next-generation inhibitors that can address mutations in kinase domains.[6] The principles of rational design, synthesis, and rigorous preclinical testing outlined here will remain central to translating the chemical potential of the benzamide scaffold into clinically impactful cancer therapeutics.

References

- Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- INiTS. (2020). Cell-based test for kinase inhibitors.

- BenchChem. (n.d.). The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties.

- BenchChem. (n.d.). Enhanced Efficacy of 2-(Phenylamino)Benzamide Derivatives in Cancer Therapy: A Comparative Analysis.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

- PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

- Stuart, D. D., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters.

- BenchChem. (n.d.). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.

- Reaction Biology. (n.d.). In Vivo Kinase Activity Models.

- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

- Xu, K., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

- MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.

- Novartis OAK. (2019). Design and synthesis of orally bioavailable benzimidazole reverse amides as pan RAF kinase inhibitors.

- BenchChem. (n.d.). Application Note: Developing a Bioassay for Kinase Inhibitor Activity.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- PubMed. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.

- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

- Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters.

- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.

- PubMed. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1).

- AACR Journals. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics.

- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.

- Blood Journal. (2016). mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL.

- ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- NIH. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives.

- PubMed. (2014). Benzimidazole derivatives as kinase inhibitors.

- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity.

- PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.

- PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.

- PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases.

- PubMed. (n.d.). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.

- PMC. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- MDPI. (n.d.).

- PubMed. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.

- PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases.

- PMC. (n.d.). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.

- PMC. (2022).

- PubMed. (2011).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of orally bioavailable benzimidazole reverse amides as pan RAF kinase inhibitors - OAK Open Access Archive [oak.novartis.com]

- 10. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. domainex.co.uk [domainex.co.uk]

- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. inits.at [inits.at]

- 21. reactionbiology.com [reactionbiology.com]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

Methodological & Application

Preparation of N-(indazol-6-yl)benzamide libraries for HTS

Application Note & Protocol

Topic: Preparation of N-(indazol-6-yl)benzamide Libraries for High-Throughput Screening (HTS)

Abstract

The N-(indazol-6-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2][3] High-Throughput Screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for drug development.[4][5] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[][7] This document provides a comprehensive guide for the design, parallel synthesis, quality control, and HTS-ready plate preparation of N-(indazol-6-yl)benzamide libraries. We present detailed, field-proven protocols that emphasize efficiency, reproducibility, and the generation of high-quality data suitable for downstream hit-to-lead campaigns.

Introduction: The Strategic Value of the Indazole-Benzamide Scaffold

Indazole derivatives are aromatic heterocyclic compounds that are bioisosteres of indoles and are recognized for their ability to form critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2] This has led to the development of several approved drugs, such as Axitinib, a potent VEGFR inhibitor.[8] The N-(indazol-6-yl)benzamide framework, in particular, offers a versatile and synthetically accessible scaffold. The core structure consists of two key components that can be systematically varied:

-

The Indazole Core: Provides the primary anchor for target engagement.

-

The Benzamide Moiety: Allows for the exploration of a wide chemical space through the introduction of diverse substituents on the phenyl ring. This "decoration" is crucial for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The systematic synthesis of a library of these derivatives allows researchers to efficiently conduct Structure-Activity Relationship (SAR) studies, transforming initial "hits" from an HTS campaign into optimized lead compounds.[9]

Synthetic Strategy: A Robust Approach to Library Production

The most direct and robust method for constructing an N-(indazol-6-yl)benzamide library is through amide bond formation, coupling a common amine core (6-aminoindazole) with a diverse collection of carboxylic acid building blocks.

Rationale for Amide Coupling Chemistry

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[10] For library synthesis, where efficiency and broad substrate scope are paramount, the use of coupling reagents is the preferred method over harsher techniques like converting acids to acyl chlorides.[11][12]

We recommend the use of uronium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

-

Causality: HATU is selected for its high efficiency, rapid reaction times at room temperature, and low incidence of side reactions.[] It effectively activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the 6-aminoindazole. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is essential to neutralize the generated acid without interfering with the coupling reaction.[12]

Workflow for Parallel Library Synthesis

The entire synthesis can be performed in parallel using multi-well reaction blocks (e.g., 24 or 96-well formats), which significantly increases throughput.

Caption: Workflow for parallel synthesis of the N-(indazol-6-yl)benzamide library.

Detailed Experimental Protocols

Protocol 1: Parallel Synthesis of a 96-Compound Library

This protocol assumes the use of a 96-well, 2 mL deep-well reaction block and standard laboratory equipment.

Materials:

-

6-Aminoindazole (1.0 eq)

-

Library of 96 diverse benzoic acids (1.1 eq each)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of 6-aminoindazole in anhydrous DMF.

-

Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

-

Prepare a 0.6 M stock solution of DIEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well deep-well plate):

-

To each of the 96 wells, add 22 µmol (1.1 eq) of a unique benzoic acid derivative. This is best accomplished by pre-weighing the solids or by dispensing from stock solutions.

-

To each well, add 100 µL of anhydrous DMF to dissolve the benzoic acid.

-

Add 100 µL of the HATU stock solution (24 µmol, 1.2 eq) to each well.

-

Add 100 µL of the DIEA stock solution (60 µmol, 3.0 eq) to each well.

-

Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature to allow for pre-activation of the carboxylic acids.

-

Add 100 µL of the 6-aminoindazole stock solution (20 µmol, 1.0 eq) to each well.

-

-

Reaction Incubation:

-

Securely seal the reaction plate with a cap mat.

-

Place the plate on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

-

-

Workup:

-

Quench the reactions by adding 500 µL of water to each well.

-

Add 1.0 mL of EtOAc to each well. Seal and shake vigorously for 5 minutes.

-

Centrifuge the plate to separate the layers.

-

Carefully remove the upper organic (EtOAc) layer and transfer to a new 96-well deep-well plate.

-

Wash the organic layer by adding 500 µL of saturated NaHCO₃ solution. Shake, centrifuge, and retain the organic layer.

-

Repeat the wash with 500 µL of brine.

-

Dry the collected organic layers by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.

-

-

Isolation & Purification:

-

Evaporate the solvent from the final organic extracts using a centrifugal evaporator or a stream of nitrogen.

-

The resulting crude products can be purified via parallel preparative HPLC-MS, which will yield pure compounds and confirm identity simultaneously.

-

Protocol 2: Quality Control (QC) of the Synthesized Library

QC is a non-negotiable step to ensure the integrity of HTS data.[14] False positives and negatives can often be traced back to impure or incorrect compounds.[15]

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometer (HPLC-DAD-MS).

-

Sample Preparation: Dissolve a small aliquot (approx. 0.1-0.2 mg) of each purified compound in 1.0 mL of DMSO or an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).

QC Analysis Steps:

-

Inject 1-5 µL of each sample onto the LC-MS system.

-

Run a standard gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 5 minutes).

-

Data Analysis: For each compound, analyze the output data:

-

Purity: Integrate the area of the main peak in the UV chromatogram (e.g., at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identity: Confirm that the mass-to-charge ratio (m/z) from the mass spectrometer corresponds to the expected molecular weight of the target compound.

-

Table 1: Library Acceptance Criteria

| Parameter | Method | Acceptance Threshold | Rationale |

| Purity | HPLC-UV (254 nm) | ≥ 90% | Minimizes the risk of off-target effects from impurities.[16] |

| Identity | LC-MS | Observed mass ± 0.5 Da of calculated mass | Confirms the correct molecule was synthesized. |

| Solubility | Visual Inspection | Clear solution at 10 mM in DMSO | Ensures compound is soluble at the screening concentration to avoid aggregation artifacts. |

Protocol 3: Preparation of HTS-Ready Plates

This protocol describes the creation of master ("mother") plates and assay-ready ("daughter") plates for screening.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amide Synthesis [fishersci.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genome.gov [genome.gov]

Application Notes and Protocols for Fragment-Based Drug Discovery Using Amino-Indazole Scaffolds

Introduction: The Power of Fragments and the Privilege of Amino-Indazole

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent lead compounds.[3][5] This approach is particularly advantageous for tackling challenging targets, including those previously deemed "undruggable."[1][3] The success of FBDD is underscored by the growing number of approved drugs and clinical candidates that originated from fragment screens, such as Vemurafenib and Venetoclax.[3][4]

Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged," demonstrating a propensity to bind to multiple protein targets, particularly within specific families like kinases. The amino-indazole scaffold is a prime example of such a privileged motif.[6] Its unique structural and electronic properties, including the presence of both a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogen), allow it to serve as an efficient "hinge-binding" template for kinase inhibitors.[7][8] This guide provides a detailed overview and actionable protocols for leveraging the amino-indazole scaffold within an FBDD campaign, from library design to hit-to-lead optimization.

The FBDD Workflow: A Strategic Overview

The FBDD process is an iterative cycle of design, screening, validation, and optimization. Unlike the brute-force approach of HTS, FBDD is a more focused, structure-driven methodology. The higher hit rates observed in FBDD (5-20% compared to <1% for HTS) are a direct result of the reduced complexity of the molecules being screened.[3]

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Part 1: Designing an Amino-Indazole Focused Fragment Library

The success of an FBDD campaign is fundamentally linked to the quality of the fragment library.[4] For a targeted approach, a library enriched with amino-indazole scaffolds and related heterocycles can significantly increase the probability of identifying relevant hits for certain target classes like kinases.

Causality Behind Design Choices:

-

The "Rule of Three" (Ro3): This principle, proposed by Congreve et al., provides a foundational guideline for fragment design.[2][9] Adhering to these rules ensures that fragments are small, relatively polar, and possess low complexity, which increases their chances of binding efficiently and having favorable properties for optimization.[10]

-

Vectoritazion and Poise: Fragments should be "poised" for chemical elaboration. This means they should possess synthetic handles or vectors that allow for straightforward medicinal chemistry to grow the fragment into a more potent molecule. For amino-indazoles, common vectors for elaboration are the C4, C5, and C6 positions of the indazole ring.[8][11]

-

3D Shape and Diversity: While the amino-indazole core is fixed, diversity in substitution patterns is crucial to explore the topology of the target's binding site. A good library will contain a balance of differently shaped fragments.[9][12]

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | < 300 Da | Maximizes sampling of chemical space and ensures high ligand efficiency.[2][3] |

| cLogP | ≤ 3 | Ensures adequate solubility for biophysical screening at high concentrations.[9][10] |

| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity and maintains good ADME properties.[2][9] |

| Hydrogen Bond Acceptors | ≤ 3 | Balances polarity and prevents poor permeability.[2][9] |

| Rotatable Bonds | ≤ 3 | Reduces the entropic penalty upon binding.[2] |

| Core Scaffold | 3-Amino-1H-indazole | Privileged scaffold for hinge-binding interactions, particularly in kinases.[7][8] |

| Diversity Elements | Varied substituents at C4, C5, C6 | Provides vectors for fragment growth and explores pocket sub-sites.[11] |

Part 2: Biophysical Screening and Hit Validation Protocols

Because fragments bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[13][14] It is critical to use at least two orthogonal methods to validate hits and eliminate false positives.[13]

Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for real-time kinetic analysis.[14][15]

Methodology:

-

Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling to a target density that will yield a robust signal.

-

System Preparation: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Fragment Screening:

-

Prepare the amino-indazole fragment library in 100% DMSO. Dilute to a final screening concentration (typically 100-500 µM) in running buffer.

-

Inject fragments over the immobilized target surface and a reference flow cell (without protein or with an irrelevant protein).

-

Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a concentration-dependent binding response on the target surface but not the reference surface.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean response of negative controls).

-

Prioritize hits based on the magnitude of the response and visual inspection of the sensorgram quality.

-

Protocol 2.2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak binding events in solution.[14] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.[15]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., d6-PBS, pH 7.4).

-

Prepare stock solutions of the SPR-validated fragment hits in a compatible deuterated solvent.

-

-

STD NMR Experiment:

-

Acquire a reference 1D ¹H NMR spectrum of the fragment alone.

-

Add the fragment to the protein solution (final fragment concentration typically 100-200 µM).

-

Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

-

-

Data Analysis:

-

A positive hit is confirmed by the presence of signals in the STD spectrum that correspond to the fragment's proton resonances from the reference spectrum.

-

The intensity of the STD signals provides qualitative information about which part of the fragment is in closest proximity to the protein.

-

Part 3: Structure-Based Hit-to-Lead Optimization

The true power of FBDD is realized when structural information is used to guide the evolution of a weak fragment hit into a potent lead compound.[16] X-ray crystallography is the gold standard for this purpose, providing a high-resolution snapshot of the fragment's binding mode.[17][18][19]

Protocol 3.1: Co-crystallization and Structure Determination

Methodology:

-

Crystal Soaking:

-

Grow crystals of the target protein under previously established conditions.

-

Prepare a soaking solution containing a high concentration (e.g., 1-10 mM) of the validated amino-indazole fragment hit.

-

Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).

-

-

Cryo-protection and Data Collection:

-

Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[20]

-

-

Structure Solution and Analysis:

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

-

Analyze the resulting electron density maps to unambiguously identify the bound fragment and its specific interactions with the protein. Pay close attention to the hydrogen bonds formed by the 3-amino group and the indazole nitrogens with the protein's hinge region.[7][8]

-

Hit-to-Lead Strategies with Amino-Indazole Scaffolds

Once the binding mode is known, several strategies can be employed to increase potency.[21][22]

Sources

- 1. onenucleus.com [onenucleus.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. nanotempertech.com [nanotempertech.com]

- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drughunter.com [drughunter.com]

- 14. academic.oup.com [academic.oup.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. lifechemicals.com [lifechemicals.com]

- 22. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

Application Notes and Protocols: Purification of Benzamide-Based Kinase Inhibitors

Introduction: The Critical Role of Purity in Kinase Inhibitor Efficacy and Safety

Benzamide-based kinase inhibitors represent a significant class of targeted therapeutics, crucial in the treatment of various cancers and other diseases driven by aberrant kinase activity.[1] The precise molecular structure of these compounds allows them to bind to the ATP-binding pocket of specific kinases, thereby modulating their downstream signaling pathways. However, the synthetic routes to these complex molecules can generate a variety of impurities, including starting materials, byproducts, and diastereomers or enantiomers.[2][3] The presence of these impurities can have profound consequences, ranging from reduced therapeutic efficacy to unforeseen toxicities.[2] Therefore, robust and efficient purification strategies are paramount in the development and manufacturing of benzamide-based kinase inhibitors to ensure the highest standards of purity, safety, and clinical effectiveness.[4][5]

This document provides a comprehensive guide to the state-of-the-art purification methods for this important class of molecules, blending theoretical principles with actionable, field-proven protocols.

Core Principles of Purification: Exploiting Physicochemical Diversity

The successful purification of a target benzamide-based kinase inhibitor hinges on exploiting the differences in physicochemical properties between the active pharmaceutical ingredient (API) and its associated impurities. Key properties that can be leveraged for separation include:

-

Polarity: The distribution of charge across a molecule, influencing its solubility in various solvents.

-

Ionic Charge: The net positive or negative charge of a molecule at a given pH.

-

Size and Shape: The molecular weight and three-dimensional structure of the compound.

-

Chirality: The presence of non-superimposable mirror images (enantiomers).

-

Specific Affinity: The unique binding interaction between the inhibitor and its target kinase.

An effective purification strategy often employs a combination of techniques, each targeting a different set of impurities. This "orthogonal" approach ensures a comprehensive removal of unwanted compounds, leading to a final product of high purity.[6]

Chromatographic Purification: The Workhorse of Small Molecule Separation

Chromatography is a cornerstone of small molecule purification, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[5][7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is arguably the most powerful and widely used technique for the purification of benzamide-based kinase inhibitors due to its versatility and high resolving power.[6]

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically modified with C18 or C8 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile or methanol. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

Causality in Method Development: The choice of column chemistry, mobile phase composition, and gradient profile is critical for achieving optimal separation. For instance, a C18 column provides strong hydrophobic retention suitable for many benzamide inhibitors. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to protonate acidic residues on the analytes and the silica support, leading to sharper peaks and improved resolution. A gradient elution, where the concentration of the organic modifier is gradually increased, is typically employed to effectively separate compounds with a wide range of polarities.[8]

Protocol 1: Generic RP-HPLC Purification of a Benzamide-Based Kinase Inhibitor

Objective: To purify a crude benzamide-based kinase inhibitor to >98% purity.

Materials:

-

Crude kinase inhibitor sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)[8]

-

Trifluoroacetic acid (TFA), HPLC grade

-

Preparative C18 HPLC column (e.g., 19 x 150 mm, 5 µm particle size)

-

Preparative HPLC system with UV detector

Methodology:

-

Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min

-

Detection: 254 nm (or the λmax of the target compound)

-

Gradient:

-

0-5 min: 20% B

-

5-35 min: 20% to 80% B (linear gradient)

-

35-40 min: 80% B

-

40-41 min: 80% to 20% B

-

41-45 min: 20% B (re-equilibration)

-

-

-

Purification Run: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main peak of the target compound.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

-

Post-Purification Workup: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Trustworthiness Check: The purity of the final product should be assessed by an orthogonal analytical method, such as LC-MS, to confirm the molecular weight and identify any co-eluting impurities.[9]

Normal-Phase Chromatography

While less common for final purification steps of polar kinase inhibitors, normal-phase chromatography can be a valuable tool for the separation of less polar intermediates or for the removal of nonpolar impurities.[10]

Principle of Separation: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is nonpolar (e.g., a mixture of hexane and ethyl acetate). More polar compounds are retained more strongly on the column, while less polar compounds elute faster.

Protocol 2: Silica Gel Flash Chromatography for Intermediate Purification

Objective: To purify a synthetic intermediate of a benzamide-based kinase inhibitor.

Materials:

-

Crude intermediate

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates

Methodology:

-

Method Development (TLC): Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the target compound from impurities (ideal Rf of the target compound is ~0.3).

-

Column Packing: Pack a flash chromatography column with silica gel slurried in hexane.

-

Sample Loading: Dissolve the crude intermediate in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

-

Elution: Elute the column with the optimized mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Chromatography

Many benzamide-based kinase inhibitors possess stereocenters, and the different enantiomers or diastereomers can exhibit significantly different pharmacological activities and toxicities. Chiral chromatography is essential for the separation of these stereoisomers.[11][12]

Principle of Separation: Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of a chiral compound. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the enantiomers, allowing for their separation.[12] Polysaccharide-based CSPs are commonly used for this purpose.[12]

Protocol 3: Chiral SFC for Enantiomeric Separation

Objective: To separate the enantiomers of a chiral benzamide-based kinase inhibitor.

Materials:

-

Racemic kinase inhibitor

-

Supercritical fluid chromatography (SFC) system

-

Chiral column (e.g., polysaccharide-based)

-

Carbon dioxide (SFC grade)

-

Methanol (or other suitable co-solvent)

Methodology:

-

Method Screening: Screen a variety of chiral columns and co-solvents to identify conditions that provide baseline separation of the enantiomers.

-

Optimized Conditions (Example):

-

Column: Chiralpak AD-H

-

Mobile Phase: 40% Methanol in CO2

-

Flow Rate: 3 mL/min

-

Back Pressure: 150 bar

-

Temperature: 40 °C

-

-

Preparative Separation: Scale up the optimized analytical method to a preparative scale.

-

Fraction Collection and Analysis: Collect the separated enantiomeric peaks and confirm their enantiomeric purity using the analytical chiral method.

Crystallization: The Path to High Purity and Solid-State Control

Crystallization is a powerful purification technique that can also be used to control the solid-state properties of the final API, such as crystal form (polymorphism), which can impact solubility, stability, and bioavailability.[13][14]

Principle of Separation: Crystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[13] A saturated solution of the crude compound is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid.[7] Impurities, being present at lower concentrations, tend to remain in the solution (mother liquor).[7]

Causality in Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[7] Anti-solvent crystallization is another common technique where a second solvent in which the compound is insoluble is added to a solution of the compound, inducing crystallization.[13] For example, recrystallization of amorphous entrectinib from an ethanol/water mixture provides the desired crystal form.[15]

Protocol 4: Cooling Crystallization

Objective: To purify a benzamide-based kinase inhibitor and obtain a specific polymorphic form.

Materials:

-

Crude kinase inhibitor

-

Appropriate crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

Methodology:

-

Solvent Screening: Experiment with various solvents to find one that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature.

-

Dissolution: In a flask equipped with a reflux condenser, add the crude compound to the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.

-

Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Trustworthiness Check: The purity of the crystallized material should be confirmed by HPLC. The polymorphic form should be characterized using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Orthogonal Purification Strategies: A Multi-Modal Approach

For complex mixtures or when extremely high purity is required, a single purification technique may not be sufficient. In such cases, an orthogonal approach, combining different methods, is highly effective.[6] For example, an initial purification by flash chromatography can be followed by a final polishing step using RP-HPLC or crystallization.

**dot graph "Orthogonal_Purification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Crude [label="Crude Product"]; Flash [label="Normal-Phase Flash Chromatography", fillcolor="#FBBC05"]; Intermediate [label="Partially Purified Intermediate"]; RPHPLC [label="Reverse-Phase HPLC", fillcolor="#EA4335"]; Crystallization [label="Crystallization", fillcolor="#34A853"]; API [label="High-Purity API (>99.5%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];